molecular formula C15H16BrN3O3 B10892580 ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10892580
M. Wt: 366.21 g/mol
InChI Key: QNWPNNNTXVTQFE-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

    Introduction of the carbamoyl group: The pyrazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Bromination: The final step involves the bromination of the aromatic ring using a brominating agent such as N-bromosuccinimide (NBS) under radical conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination under radical conditions.

    Palladium catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

    Hydrazine and β-keto esters: Used for the formation of the pyrazole ring.

Major Products Formed

    Substituted pyrazoles: Formed through substitution reactions.

    Oxides and amines: Formed through oxidation and reduction reactions.

    Biaryl compounds: Formed through coupling reactions.

Scientific Research Applications

Ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

    Modulating receptors: It can interact with cellular receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-chloro-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-[(2-fluoro-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H16BrN3O3

Molecular Weight

366.21 g/mol

IUPAC Name

ethyl 5-[(2-bromo-4-methylphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C15H16BrN3O3/c1-4-22-15(21)13-8-12(18-19(13)3)14(20)17-11-6-5-9(2)7-10(11)16/h5-8H,4H2,1-3H3,(H,17,20)

InChI Key

QNWPNNNTXVTQFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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